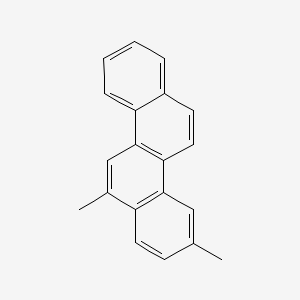
Dimethylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups attached to the aromatic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylchrysene can be synthesized through several methods. One common approach involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal in the presence of palladium diacetate and silver trifluoroacetate under an inert atmosphere at 85°C for 16 hours . Another method includes the use of 5,6-chrysenequinone and methylmagnesium iodide to obtain 5,6-dihydro-5,6-dimethylchrysene-5,6-diol, which can be thermally dehydrated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 5,6-dimethylchrysene with methanolic hydrogen chloride at 0°C results in the formation of 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated this compound compounds.
Applications De Recherche Scientifique
Dimethylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound includes its metabolic pathways and interactions with biological macromolecules.
Medicine: Studies have investigated its potential carcinogenic properties and its role in tumor initiation.
Industry: this compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of dimethylchrysene involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects . The molecular targets include guanine residues in DNA, and the pathways involved are primarily related to the metabolic activation and detoxification processes.
Comparaison Avec Des Composés Similaires
- 1,11-Dimethylchrysene
- 5,7-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. For instance, 5,11-dimethylchrysene is a stronger tumor initiator compared to 5,12-dimethylchrysene, highlighting the importance of methyl group positioning in determining carcinogenic potential .
Propriétés
Numéro CAS |
41637-92-7 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
3,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-7-9-16-14(2)12-20-17-6-4-3-5-15(17)8-10-18(20)19(16)11-13/h3-12H,1-2H3 |
Clé InChI |
GHLVRGHNAAFWQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


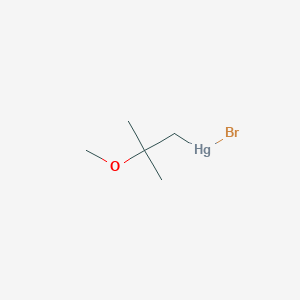
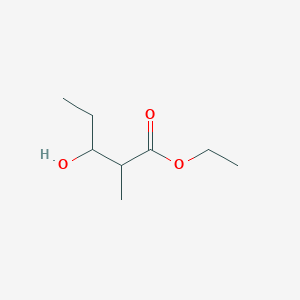
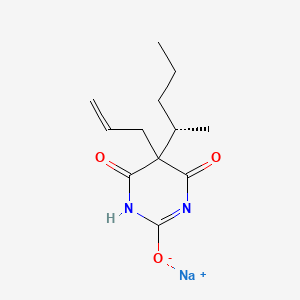

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
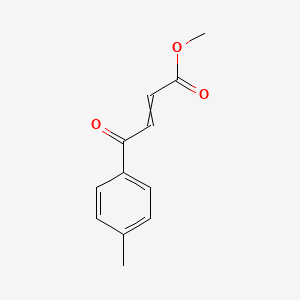

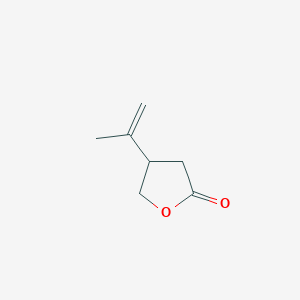
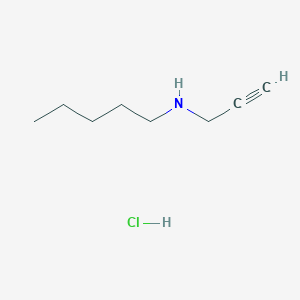



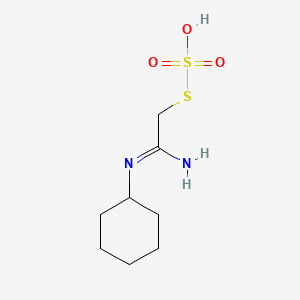
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
